molecular formula C22H20ClN3O2S B3507722 N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B3507722
M. Wt: 425.9 g/mol
InChI Key: IOTPMZOBLYSCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.

Mechanism of Action

CCT137690 is a selective inhibitor of the serine/threonine kinase, PAK4. This kinase is involved in a variety of cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK4, CCT137690 disrupts these processes, leading to the inhibition of tumor growth. In addition, CCT137690 has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of key signaling proteins, including AKT and ERK, which are involved in cell survival and proliferation. In addition, CCT137690 has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. These effects suggest that CCT137690 may have multiple mechanisms of action in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT137690 is its potency and selectivity. It has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a cancer therapy. However, there are also some limitations to its use in lab experiments. CCT137690 has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of future directions for the study of CCT137690. One area of research is the development of more potent and selective inhibitors of PAK4. This could lead to the development of more effective cancer therapies with fewer side effects. Another area of research is the identification of biomarkers that can predict response to CCT137690. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CCT137690 in humans.

Scientific Research Applications

CCT137690 has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. These findings suggest that CCT137690 may have broad therapeutic potential in the treatment of cancer.

properties

IUPAC Name

N-[(3-chloro-2-morpholin-4-ylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c23-18-9-4-10-19(20(18)26-11-13-28-14-12-26)24-22(29)25-21(27)17-8-3-6-15-5-1-2-7-16(15)17/h1-10H,11-14H2,(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTPMZOBLYSCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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